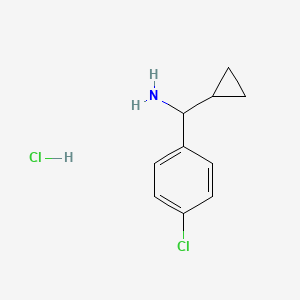

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride

Description

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a cyclopropyl group and a 4-chlorophenyl substituent.

Properties

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHCTOKERFDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of (4-chlorophenyl)cyclopropyl ketone with methanamine under acidic conditions to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid. The reaction conditions often include:

Solvent: Common solvents include ethanol or methanol.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or secondary amines.

Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the effects of amine derivatives on biological systems.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents on the phenyl ring or the choice of aromatic system. These modifications influence electronic properties, lipophilicity, and biological activity.

Stereochemical Variations

Enantiomeric forms of cyclopropylmethylamines exhibit distinct biological activities. For example:

Physicochemical Properties

Biological Activity

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride, also known as (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride, is a compound that has garnered attention in biological research for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring substituted with a chlorine atom, contributing to its unique chemical properties. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as an agonist or antagonist in various biochemical pathways:

- Receptor Interaction : The compound has been studied for its affinity towards neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling.

- Enzyme Modulation : It can influence enzyme activity, potentially affecting metabolic pathways related to neurotransmitter synthesis and degradation.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects through modulation of monoamine neurotransmitter systems.

- Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Activity : A study reported minimum inhibitory concentration (MIC) values for this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 77.38 µM, indicating moderate antibacterial efficacy .

- Neuropharmacological Research : Another investigation focused on the compound's effects on dopaminergic pathways, suggesting that it may enhance dopamine release in specific neural circuits, which could be beneficial in treating mood disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-(4-Fluorophenyl)cyclopropyl)methanamine | Fluorophenyl | Higher affinity for dopamine receptors |

| (1-(4-Bromophenyl)cyclopropyl)methanamine | Bromophenyl | Enhanced antimicrobial properties |

| (1-(4-Methylphenyl)cyclopropyl)methanamine | Methylphenyl | Increased neuroprotective effects |

Q & A

Q. Q1. What are the recommended synthetic routes for (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or cyclopropane ring-opening reactions. For example, similar cyclopropylmethylamine derivatives are synthesized using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol (MeOH), with yields dependent on stoichiometric ratios and solvent polarity . Optimization may involve adjusting the equivalents of reducing agents (e.g., 1.5–2.0 equivalents of NaBH(OAc)₃) and reaction times (12–24 hours) to minimize byproducts. Purity can be enhanced via recrystallization in ethanol/water mixtures, as demonstrated for structurally related hydrochlorides .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns cyclopropyl protons (δ ~0.8–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂ClN: 182.0735) .

- Chiral HPLC : Resolves enantiomers if stereocenters are present, using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Melting Point Analysis : Confirms purity (e.g., mp ~268°C for related hydrochlorides) .

Advanced Research Questions

Q. Q3. How does the introduction of a cyclopropyl group influence the compound’s biological activity, particularly in serotonin receptor interactions?

Cyclopropyl groups enhance conformational rigidity, which can improve binding selectivity to serotonin receptors (e.g., 5-HT₂C). For instance, N-substituted 2-phenylcyclopropylmethylamines show functional selectivity for 5-HT₂C over 5-HT₂A/2B receptors, attributed to steric and electronic effects of the cyclopropane ring . Computational docking studies suggest the cyclopropyl moiety restricts rotational freedom, stabilizing interactions with transmembrane helices .

Q. Q4. What strategies are effective in resolving data contradictions between computational predictions and experimental results for this compound?

Discrepancies in binding affinity or solubility predictions may arise from force field limitations in modeling cyclopropane rings. To address this:

Q. Q5. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) and monitor via LC-MS. Cyclopropyl amines are prone to ring-opening under strongly acidic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for related hydrochlorides) .

- Light Sensitivity : Store in amber vials at -20°C, as UV-Vis spectroscopy shows photodegradation above 300 nm .

Q. Q6. What methodologies are used to study enantiomer-specific pharmacological effects of chiral derivatives?

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)- or (R)-BINOL) during cyclopropanation .

- In Vitro Assays : Compare enantiomer activity in receptor binding assays (e.g., radioligand displacement for 5-HT₂C) .

- Pharmacokinetics : Track enantiomer-specific metabolism using chiral LC-MS/MS in plasma/tissue samples .

Methodological Considerations

Q. Q7. How can researchers design experiments to evaluate the compound’s potential off-target effects in neurological assays?

- Broad-Spectrum Screening : Use panels like Eurofins CEREP’s SafetyScreen44 to assess affinity for 44+ receptors/transporters .

- Functional Selectivity Assays : Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH platform) to identify biased signaling .

- Cross-Reactivity Testing : Test against structurally related receptors (e.g., dopamine D₂, histamine H₁) due to shared pharmacophores .

Q. Q8. What are best practices for handling and storing this compound to ensure data reproducibility?

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hygroscopic degradation .

- Storage : Maintain at -20°C in desiccated, light-protected containers; monitor purity via quarterly HPLC .

- Solubility : Prepare fresh solutions in degassed DMSO (<0.1% v/v) for in vitro assays to avoid precipitation .

Data Interpretation Challenges

Q. Q9. How should researchers interpret conflicting cytotoxicity data across cell lines?

Variability may arise from cell-specific metabolic profiles. Mitigate by:

Q. Q10. What advanced techniques validate the compound’s proposed mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.